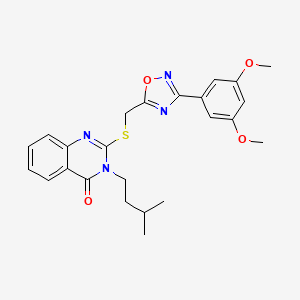

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In the first paper, a series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for antitumor activity. The synthesis involved the creation of 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide and related compounds, which demonstrated significant antitumor activity, surpassing the positive control 5-FU in some cases . The second paper describes the synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. The process included cyclization reactions with different aromatic acids, aldehydes, and carbon disulfide, leading to various derivatives with confirmed purity and structure through chromatography and spectroscopy techniques . The third paper reports the synthesis of novel 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinylpiperidinyl moiety, which showed promising antibacterial and antifungal activities. The structures were characterized by NMR and HRMS, with one compound further confirmed by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic methods. Infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy were employed to establish the structures of the derivatives in the second paper . Similarly, the third paper utilized 1H NMR, 13C NMR, and HRMS spectra for structural characterization, with single-crystal X-ray diffraction providing additional confirmation for one of the compounds . These analyses are crucial for confirming the successful synthesis of the desired compounds and for subsequent biological evaluations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization reactions, which are fundamental in forming the quinazolinone and oxadiazole rings. The first paper likely involved thioetherification and amide formation reactions to create the 3-benzyl-quinazolinone derivatives . The second paper detailed cyclization reactions with carbohydrazide groups to produce the oxadiazole derivatives . These reactions are key steps in constructing the complex molecular architecture of the target compounds, which are designed to interact with biological targets such as enzymes or receptors.

Physical and Chemical Properties Analysis

While the provided abstracts do not give detailed information on the physical and chemical properties of the synthesized compounds, such properties are typically inferred from the molecular structure and confirmed through experimental techniques like melting point determination and thin-layer chromatography, as mentioned in the second paper . These properties are important for understanding the stability, solubility, and reactivity of the compounds, which in turn affect their biological activity and potential as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, with certain compounds showing broad spectrum antitumor activity and potencies 1.5–3.0-fold higher compared to the control 5-FU. Molecular docking studies suggest similar binding modes to known inhibitors, highlighting their potential in cancer treatment through inhibition of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

New thioxoquinazolinone derivatives were synthesized and evaluated for antimicrobial and anticonvulsant activities. Some compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as potent anticonvulsant activity, suggesting their utility in treating infections and seizures (A. Rajasekaran et al., 2013).

Anti-Proliferative and Antimicrobial Activities

1,3,4-Oxadiazole N-Mannich bases showed notable in vitro inhibitory activity against various pathogenic bacteria and yeast-like fungus Candida albicans. Additionally, they exhibited anti-proliferative activity against multiple cancer cell lines, indicating their potential as dual-function agents for cancer and infection treatment (L. H. Al-Wahaibi et al., 2021).

Thermo-Physical Properties

The thermo-physical characterization of certain 1,3,4-oxadiazole derivatives revealed insights into how structural modifications affect thermodynamic parameters like Gibbs energy, enthalpy, and entropy of activation. This research provides valuable data for the development of these compounds in various solvents (D. R. Godhani et al., 2013).

Analgesic and Anti-inflammatory Activities

A study synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. Some derivatives showed potent activities, suggesting their effectiveness in pain and inflammation management (D. Dewangan et al., 2016).

Inhibitors of VEGFR2

A series of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold were synthesized and tested for inhibitory activities against cancer cell lines. One compound, in particular, demonstrated potent inhibitory activity and was better than the control drug Tivozanib, highlighting its potential as an anticancer agent (Fang Qiao et al., 2015).

Propiedades

IUPAC Name |

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-15(2)9-10-28-23(29)19-7-5-6-8-20(19)25-24(28)33-14-21-26-22(27-32-21)16-11-17(30-3)13-18(12-16)31-4/h5-8,11-13,15H,9-10,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDQXJWAUNYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)

![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)